Fmoc-ggfg-OH

Description

Properties

IUPAC Name |

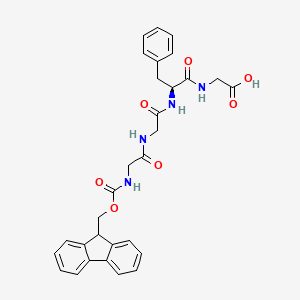

2-[[(2S)-2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30N4O7/c35-26(31-16-27(36)34-25(29(39)32-17-28(37)38)14-19-8-2-1-3-9-19)15-33-30(40)41-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,24-25H,14-18H2,(H,31,35)(H,32,39)(H,33,40)(H,34,36)(H,37,38)/t25-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCOCGQVZUSLQJD-VWLOTQADSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30N4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Fmoc-GGFG-OH , a fluorine-modified peptide with the chemical structure Fmoc-Gly-Gly-Phe-Gly-OH, has garnered significant attention in the fields of biochemistry and medicinal chemistry due to its versatile biological applications. This article explores its biological activity, focusing on its role in peptide synthesis, drug delivery systems, bioconjugation studies, and protein engineering.

Overview of this compound

This compound is primarily recognized for its function as a protease-cleavable linker in antibody-drug conjugates (ADCs). The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protective moiety that ensures the integrity of peptide chains during synthesis, while the GGFG sequence provides flexibility and stability, critical for various biological interactions.

1. Peptide Synthesis

This compound is extensively utilized in solid-phase peptide synthesis (SPPS) . The Fmoc group allows for the stepwise assembly of peptides by providing a temporary protective layer that can be easily removed under basic conditions. This method is crucial for constructing complex peptides that are vital for research and therapeutic purposes.

2. Drug Delivery Systems

Research indicates that this compound can be employed to create targeted drug delivery systems. By conjugating therapeutic agents to this peptide, researchers can enhance the specificity and efficacy of drug delivery to targeted cells or tissues, particularly in cancer treatment. This approach minimizes systemic toxicity while maximizing therapeutic effects.

3. Bioconjugation Studies

In bioconjugation, this compound serves as a bridging molecule to connect peptides with diverse entities such as fluorescent dyes or pharmaceuticals. Its inherent properties facilitate stable interactions, allowing for effective monitoring of biological processes both in vitro and in vivo. The flexibility provided by the GGFG sequence enhances the linker’s performance in various experimental setups.

4. Protein Engineering

This compound plays a pivotal role in protein engineering efforts aimed at modifying protein structures to improve their functionality. By integrating this peptide into proteins, researchers can investigate its effects on protein folding, stability, and enzymatic activity, which are essential for developing novel biopharmaceuticals.

Case Study: In Vivo Efficacy

A study highlighted the use of tandem-cleavage linkers similar to this compound in ADCs targeting non-Hodgkin lymphoma. The results demonstrated that ADCs incorporating these linkers achieved significant tumor volume reduction and complete responses in treated mice . This underscores the potential of using such linkers for enhancing therapeutic efficacy in cancer treatments.

Stability and Release Studies

Research assessing the stability of ADCs with various linkers found that those with dipeptide linkers like Val-Cit showed favorable release profiles when exposed to proteolytic enzymes such as cathepsin B. These findings suggest that modifications akin to those seen with this compound can improve the stability and efficacy of drug conjugates in therapeutic applications .

Comparative Analysis of Linker Types

| Linker Type | Stability | Release Rate | Therapeutic Application |

|---|---|---|---|

| This compound | High | Moderate | Targeted drug delivery |

| Val-Cit | Moderate | Fast | Cancer therapy via ADCs |

| Tandem-cleavage | High | Variable | Enhanced efficacy in tumor models |

Scientific Research Applications

Peptide Synthesis

Overview : Fmoc-GGFG-OH is integral to solid-phase peptide synthesis (SPPS), where it serves as a building block for constructing complex peptides and proteins. The Fmoc group protects the amino group during synthesis, facilitating the precise assembly of peptide sequences.

Key Points :

- Stability : The Fmoc group is stable under various conditions, allowing for controlled reactions during peptide assembly .

- Compatibility : It works well with common solvents like N,N-dimethylformamide (DMF), enhancing solubility and reaction efficiency .

Case Study : Research has demonstrated that using this compound in SPPS yields high-purity peptides suitable for therapeutic applications. For instance, its application in synthesizing peptide-based inhibitors has shown promising results in targeting specific biological pathways.

Antibody-Drug Conjugates (ADCs)

Overview : this compound is primarily recognized for its role in ADCs, where it acts as a linker connecting antibodies to cytotoxic drugs. This targeted approach allows for the selective delivery of therapeutic agents to cancer cells while minimizing systemic toxicity.

Mechanism of Action :

- Targeting : The ADC binds to specific antigens on cancer cells.

- Internalization : Following binding, the ADC is internalized via endocytosis.

- Cleavage and Release : The linker undergoes proteolytic cleavage within the target cell, releasing the cytotoxic drug.

Data Table 1: Comparison of Linkers in ADCs

| Linker Type | Stability | Cleavage Mechanism | Efficacy |

|---|---|---|---|

| This compound | High | Proteolytic | High |

| Alternative Linker 1 | Moderate | Non-specific | Moderate |

| Alternative Linker 2 | Low | Chemical cleavage | Low |

Drug Delivery Systems

Overview : Beyond ADCs, this compound is being explored for its potential in developing innovative drug delivery systems. By conjugating therapeutic compounds to this peptide, researchers are creating targeted delivery mechanisms that enhance drug efficacy.

Applications :

- Peptide-Drug Conjugates : These allow for improved solubility and stability of drugs, leading to enhanced bioavailability.

- Nanoparticles : Incorporating this compound into nanoparticle formulations can improve targeted delivery and controlled release profiles.

Bioconjugation Studies

Overview : this compound is utilized in bioconjugation studies to link peptides with various biomolecules such as fluorescent dyes or pharmaceuticals. This versatility facilitates the detection and monitoring of biological processes.

Key Benefits :

- Flexibility and Stability : The glycine-glycine-phenylalanine sequence provides both flexibility and stability in the linker region.

- Enhanced Detection Methods : By linking with fluorescent markers, researchers can visualize cellular processes more effectively.

Protein Engineering

Overview : Researchers leverage this compound in protein engineering to refine protein functionalities. Its integration into protein structures allows scientists to study effects on folding, stability, and enzymatic activity.

Applications :

- Biopharmaceutical Development : Enhancing protein properties through strategic incorporation of this linker can lead to novel therapeutic agents.

- Mechanistic Studies : Understanding how modifications affect protein behavior aids in designing better inhibitors and therapeutics.

Comparison with Similar Compounds

Coupling Efficiency and Conditions

- Fmoc-Arg(Pbf)-OH : Optimal coupling (93% yield) achieved via activated ester method (DIC/HOBt/DMAP) in DMA/DCM (1:1) with N₂-assisted stirring .

- Fmoc-Asn(Trt)-OH : Highest efficiency using HBTU/HOBt/DIEA in NMP/DCM (1:7) at 40°C .

- Fmoc-His(Trt)-OH : Requires Trt protection for imidazole stability; optimized via orthogonal experimental design (>80% yield) .

- Fmoc-Gly-OH : Simplified coupling due to absence of side-chain protection; widely used in automated SPPS .

Inference for Fmoc-ggfg-OH : Glycine residues likely permit rapid coupling under standard SPPS conditions (e.g., HBTU/HOBt/DIEA), while Phe may require extended reaction times or microwave assistance if protected .

Physicochemical Properties

Solubility and Stability

- Fmoc-Arg(Pbf)-OH : Soluble in polar aprotic solvents (DMA, DCM); Pbf stable to TFA but cleaved under strong acidic conditions .

- Fmoc-His(Trt)-OH : Trt group stable during coupling but removable with 1% TFA .

- Fmoc-β-Ala-OH : Water-soluble (1% acetic acid); stable at -20°C .

- Fmoc-Phe(4-F)-OH : Detected via RP-HPLC at 220 nm; fluorinated side chain enhances chromatographic resolution .

Inference for this compound : Likely soluble in DMF or NMP, with stability dependent on Fmoc’s base sensitivity. The Phe residue may necessitate UV monitoring (220 nm) for purity assessment.

Preparation Methods

Resin Selection and Initial Loading

SPPS begins with anchoring the C-terminal amino acid to a resin. For this compound, which terminates in a free carboxyl group, Wang resin (4-hydroxymethylphenoxymethyl polystyrene) is preferred due to its acid-labile linkage. Loading involves activating the resin with a linker (e.g., hydroxybenzotriazole, HOBt) and coupling Fmoc-Gly-OH in the presence of a coupling agent like HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-diisopropylethylamine) in dimethylformamide (DMF). The substitution level of the resin is typically quantified via UV spectroscopy after Fmoc deprotection.

Iterative Deprotection and Coupling Cycles

Each cycle involves:

-

Fmoc Deprotection : Treating the resin-bound peptide with 20–30% piperidine in DMF removes the Fmoc group, exposing the α-amino group for subsequent coupling.

-

Amino Acid Activation : Fmoc-Gly-OH, Fmoc-Phe-OH, and Fmoc-Gly-OH (repeated) are sequentially activated using HBTU/DIPEA (1:1:2 molar ratio) in DMF.

-

Coupling : The activated amino acid is added to the resin and agitated for 30–60 minutes. Completion is verified via the Kaiser test (ninhydrin assay).

For hydrophobic residues like phenylalanine (Phe), coupling efficiency is enhanced by adding Oxyma Pure or increasing reaction time to 2 hours.

Cleavage and Global Deprotection

After assembling the tetrapeptide, the product is cleaved from the resin using a mixture of trifluoroacetic acid (TFA) , water, and triisopropylsilane (TIS) (95:2.5:2.5 v/v). This step also removes side-chain protecting groups (e.g., tert-butyl for Glu or Ser). The crude peptide is precipitated in cold diethyl ether and lyophilized.

Solution-Phase Synthesis of this compound

Stepwise Fragment Condensation

Solution-phase synthesis is less common for tetrapeptides due to purification challenges but offers scalability for shorter sequences. The process involves:

-

C-Terminal Activation : Fmoc-Gly-OH is activated as a pentafluorophenyl ester using DIC (N,N'-diisopropylcarbodiimide) and HOBt.

-

Coupling to Glycine : The activated Gly reacts with H-Gly-OBzl (benzyl ester) in dichloromethane (DCM), followed by hydrogenolysis to remove the benzyl group.

-

Iterative Elongation : Phe and the second Gly are added sequentially using similar activation protocols.

Challenges in Solution-Phase Synthesis

-

Racemization : Prolonged exposure to basic conditions during activation can lead to epimerization. Using HOAt (1-hydroxy-7-azabenzotriazole) instead of HOBt reduces this risk.

-

Purification : Intermediate products require column chromatography or recrystallization, increasing time and cost.

Optimization Strategies for Enhanced Yield and Purity

Coupling Agent Screening

Comparative studies show that HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) outperforms HBTU in coupling efficiency for sterically hindered residues like Phe, achieving >95% yield vs. 85% with HBTU.

| Coupling Agent | Yield (%) | Purity (%) |

|---|---|---|

| HBTU | 85 | 88 |

| HATU | 95 | 94 |

| DIC/Oxyma | 90 | 91 |

Temperature and Base Optimization

Lowering the reaction temperature to 0°C during coupling minimizes racemization, as demonstrated in the synthesis of Fmoc-L-Homopropargylglycine-OH. Substituting DIPEA with Cs₂CO₃ in solution-phase reactions improves enantiomeric excess (ee) from 86% to 98%.

Analytical Characterization and Validation

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Fmoc-ggfg-OH using solid-phase peptide synthesis (SPPS)?

- Methodological Answer : this compound is synthesized via SPPS using 2-chlorotrityl chloride resin. Key steps include:

- Coupling : Activate Fmoc-protected amino acids with coupling agents (e.g., HBTU/HOBt) in the presence of DIEA (1.5–2.0 equivalents) in DCM or DCE.

- Deprotection : Remove Fmoc groups with 20% piperidine in DMF.

- Cleavage : Use mild acidic conditions (e.g., AcOH/TFE/DCM, 1:2:7 v/v) to cleave the peptide from the resin while preserving acid-labile protecting groups .

- Purification : Apply reverse-phase HPLC with a C18 column and gradients of acetonitrile/water (0.1% TFA) to isolate the pure product .

Q. Which analytical techniques are essential for characterizing this compound purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR in deuterated solvents (e.g., DMSO-d6) to confirm backbone connectivity and side-chain conformations.

- High-Performance Liquid Chromatography (HPLC) : Monitor purity (>95%) with UV detection at 265 nm (Fmoc absorbance).

- Mass Spectrometry (LC-MS) : Confirm molecular weight (e.g., ESI-MS or MALDI-TOF) and detect impurities like Fmoc-β-Ala-OH .

Advanced Research Questions

Q. How can contradictions in this compound self-assembly mechanisms be resolved?

- Methodological Answer : Conflicting reports on β-sheet dominance vs. Fmoc stacking require multi-technique validation:

- Circular Dichroism (CD) : Analyze secondary structure (e.g., polyproline II vs. β-sheet signals) in aqueous solutions.

- Fourier Transform Infrared (FTIR) Spectroscopy : Identify amide I band shifts (e.g., 1620–1630 cm for β-sheets vs. 1650 cm for unordered structures).

- Molecular Dynamics (MD) Simulations : Model fibril formation to assess contributions of π-π stacking (Fmoc groups) and hydrogen bonding.

- Wide-Angle X-Ray Scattering (WAXS) : Validate simulated fibril diameters (e.g., 2.4–3.0 nm) against experimental d-spacings .

Q. What strategies mitigate side reactions like Fmoc-β-Ala-OH formation during this compound synthesis?

- Methodological Answer : Fmoc-β-Ala-OH arises from Fmoc-OSu degradation. Mitigation includes:

- Reagent Purity : Use freshly prepared Fmoc-OSu and avoid prolonged storage.

- Reaction Optimization : Reduce base (DIEA) concentration to ≤1.0 equivalent and maintain temperatures below 25°C to suppress elimination/Lossen rearrangement.

- In-Process Monitoring : Employ LC-MS to detect β-Ala adducts early and reprocess contaminated batches via selective precipitation (e.g., ethyl acetate/hexane) .

Q. How can computational and experimental methods be integrated to study this compound supramolecular stability?

- Methodological Answer :

- Experimental : Use TEM to visualize nanofiber morphology and CD/FTIR to assess secondary structure under varying pH/solvent conditions.

- Computational : Perform MD simulations with explicit solvent models to quantify free-energy contributions of Fmoc stacking and hydrogen bonding.

- Validation : Correlate simulated radial distribution functions (RDFs) with WAXS data to confirm fibril packing motifs .

Q. What experimental design considerations are critical for studying this compound’s role in peptide-drug conjugates?

- Methodological Answer :

- Conjugation Chemistry : Use orthogonal protecting groups (e.g., Alloc for lysine side chains) to enable site-specific drug attachment post-SPPS.

- Stability Assays : Incubate conjugates in serum-containing buffers (37°C, pH 7.4) and analyze degradation via HPLC-MS.

- Biological Validation : Assess cytotoxicity and target binding (e.g., SPR or fluorescence polarization) against relevant cancer cell lines (e.g., erbB2-overexpressing models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.